Ácido cisteína-etácrico

Descripción general

Descripción

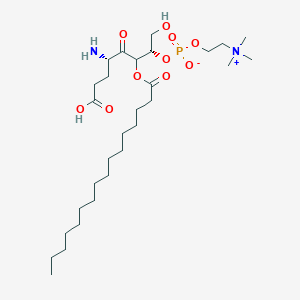

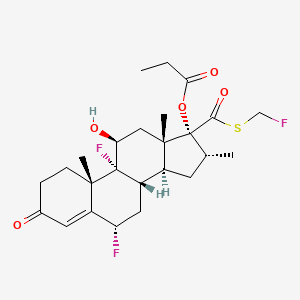

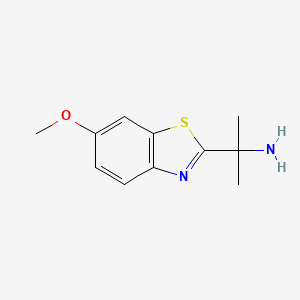

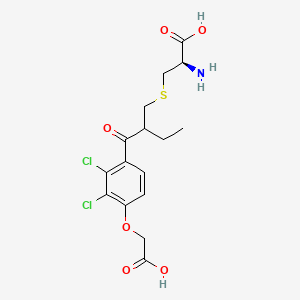

Ethacrynic Acid L-Cysteine Adduct is a biochemical compound with the molecular formula C16H19Cl2NO6S and a molecular weight of 424.3 g/mol . It is formed by the reaction of ethacrynic acid with L-cysteine, resulting in a compound that has significant applications in proteomics research . Ethacrynic acid itself is a diuretic agent known for its ability to inhibit the Na-K-2Cl cotransporter, primarily in the thick ascending limb of the loop of Henle .

Aplicaciones Científicas De Investigación

Ethacrynic Acid L-Cysteine Adduct has several important applications in scientific research:

Mecanismo De Acción

Target of Action

Cysteine-Ethacrynic Acid, also known as Ethacrynic Acid L-Cysteine Adduct, primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and muculo dens .

Mode of Action

The compound inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Biochemical Pathways

The biosynthesis of cysteine from serine in bacteria is carried out by a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . Some microorganisms can also use methionine or cysteine-derived compounds such as glutathione as a sole sulfur source .

Pharmacokinetics

Ethacrynic acid is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion . Careful medical supervision is required; dosage selection and titration should be adjusted to the individual patient’s needs .

Result of Action

The compound’s action results in the regulation of cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Action Environment

The efficacy and stability of Cysteine-Ethacrynic Acid can be influenced by various environmental factors. For instance, its cytotoxicity varies among different cancer cells, with breast cancer, malignant glioma, and prostate cancer cells being more sensitive .

Análisis Bioquímico

Biochemical Properties

Cysteine-ethacrynic acid is known to interact with various enzymes and proteins. Ethacrynic acid, a component of this compound, is known to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Cellular Effects

Cysteine-ethacrynic acid has been shown to have significant effects on various types of cells. For instance, ethacrynic acid has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Molecular Mechanism

The molecular mechanism of action of Cysteine-ethacrynic acid involves its interaction with various biomolecules. Ethacrynic acid inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Temporal Effects in Laboratory Settings

It is known that ethacrynic acid, a component of this compound, has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Dosage Effects in Animal Models

It is known that ethacrynic acid, a component of this compound, has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Metabolic Pathways

It is known that cysteine, a component of this compound, is an indispensable substrate to produce numerous key molecules, including glutathione, acetyl-CoA, and Fe-S clusters .

Transport and Distribution

It is known that cysteine, a component of this compound, can be transported through Excitatory Amino Acid Transporter 3 (EAAT3) .

Subcellular Localization

The subcellular localization of Cysteine-ethacrynic acid is not well-studied. It is known that cysteine, a component of this compound, is synthesized from serine through different pathways in different organism groups. In bacteria and plants, cysteine is converted from serine (via acetylserine) by transfer of hydrogen sulfide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethacrynic Acid L-Cysteine Adduct involves the reaction of ethacrynic acid with L-cysteine. Ethacrynic acid, which contains an α, β-unsaturated ketone, reacts with the thiol group of L-cysteine to form the adduct. The reaction typically occurs in an aqueous buffer solution at a pH of 7.4 . The conditions for a rapid and selective reaction of thiols with ethacrynic acid have been well investigated, ensuring high yield and purity of the product .

Industrial Production Methods: While specific industrial production methods for Ethacrynic Acid L-Cysteine Adduct are not extensively documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process would involve controlled reaction conditions to ensure consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Ethacrynic Acid L-Cysteine Adduct primarily undergoes substitution reactions due to the presence of the α, β-unsaturated ketone in ethacrynic acid, which reacts with thiol groups .

Common Reagents and Conditions:

Reagents: Ethacrynic acid, L-cysteine, aqueous buffer solutions.

Conditions: pH 7.4, room temperature, aqueous medium.

Major Products: The major product of the reaction between ethacrynic acid and L-cysteine is the Ethacrynic Acid L-Cysteine Adduct itself. This adduct is stable and can be used in various biochemical applications .

Comparación Con Compuestos Similares

N-acetyl-L-cysteine: Another thiol-containing compound that can react with ethacrynic acid.

Captopril: An antihypertensive agent that also contains a thiol group and can form adducts with ethacrynic acid.

Uniqueness: Ethacrynic Acid L-Cysteine Adduct is unique due to its specific formation from ethacrynic acid and L-cysteine, resulting in a compound with distinct biochemical properties and applications. Its ability to inhibit the Wnt/β-catenin signaling pathway sets it apart from other similar compounds .

Propiedades

IUPAC Name |

(2R)-2-amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2NO6S/c1-2-8(6-26-7-10(19)16(23)24)15(22)9-3-4-11(14(18)13(9)17)25-5-12(20)21/h3-4,8,10H,2,5-7,19H2,1H3,(H,20,21)(H,23,24)/t8?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVLLFXKDHUWAH-HTLJXXAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSCC(C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CSC[C@@H](C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747716 | |

| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51246-37-8 | |

| Record name | Ethacrynic acid-cysteine conjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHACRYNIC ACID-CYSTEINE CONJUGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE93CB7QJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.